molecular formula C19H16F3N3O3S B2477185 3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351648-46-8

3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2477185
CAS No.: 1351648-46-8
M. Wt: 423.41
InChI Key: WIQHHOIHWWNPQR-UHFFFAOYSA-N
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Description

3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a complex organic compound known for its unique structural features and diverse applications. This compound contains multiple functional groups, including an oxadiazole ring, an azetidine ring, and a sulfonyl group attached to a trifluoromethyl phenyl group, making it a subject of interest in various fields of chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves a multi-step process that can vary depending on the desired yield and purity of the product. Common synthetic routes include:

  • Preparation of Precursors

    • The benzyl-substituted 1,2,4-oxadiazole and the azetidine intermediate are often prepared separately.

  • Coupling Reaction

    • The two precursors are then coupled under specific reaction conditions to form the desired compound. This step may involve the use of coupling agents such as EDC or HATU, and may be carried out in solvents like dichloromethane or dimethylformamide.

  • Purification

    • The final product is purified through techniques like column chromatography, recrystallization, or HPLC to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization for scalability, cost-effectiveness, and safety. This involves:

  • Optimizing Reaction Conditions: : Scaling up reactions while maintaining efficiency and yield.

  • Batch vs. Continuous Processes: : Choosing between batch production and continuous flow systems based on the volume and demand.

  • Safety Protocols: : Implementing rigorous safety measures to handle reactive intermediates and potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.

  • Reduction: : It can be reduced under catalytic hydrogenation conditions to obtain reduced products.

  • Substitution: : Various nucleophiles can substitute functional groups within the molecule under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, in solvents like water or acetone.

  • Reduction: : Catalytic hydrogenation using palladium on carbon in ethanol.

  • Substitution: : Nucleophiles like amines, thiols in polar aprotic solvents like DMSO.

Major Products

The major products formed from these reactions vary based on the reaction type but often include:

  • Oxidized Derivatives

  • Reduced Forms

  • Substituted Analogues

Scientific Research Applications

3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole has several applications, including:

  • Chemistry: : Utilized as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through several mechanisms, depending on its application:

  • Enzyme Inhibition: : Binds to the active site of enzymes, blocking substrate access and reducing enzyme activity.

  • Receptor Modulation: : Interacts with specific receptors, altering their activity and influencing biological pathways.

Molecular Targets and Pathways

  • Targets: : Enzymes like proteases, kinases.

  • Pathways: : Inflammatory response pathways, microbial metabolic pathways.

Comparison with Similar Compounds

3-Benzyl-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: : Other oxadiazole derivatives, azetidine-containing compounds.

  • Uniqueness: : Unique combination of functional groups providing distinctive chemical reactivity and biological activity.

In essence, this compound is a versatile compound with a broad spectrum of applications in scientific research and industrial processes. Its complex structure and reactivity profile make it a valuable subject of study in various domains.

Properties

IUPAC Name

3-benzyl-5-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-6-8-16(9-7-15)29(26,27)25-11-14(12-25)18-23-17(24-28-18)10-13-4-2-1-3-5-13/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQHHOIHWWNPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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